N-(furan-2-ylmethyl)cyclooctanamine

5-HT1A agonism Serotonin receptor GPCR screening

N-(Furan-2-ylmethyl)cyclooctanamine (CAS 765924-13-8, PubChem CID is a secondary amine featuring a cyclooctyl group linked via a methylene bridge to a furan-2-yl substituent. With a molecular formula of C13H21NO and a molecular weight of 207.31 g/mol, this compound originated from the Molecular Libraries Small Molecule Repository (MLSMR) as identifier MLS000075563 and has been profiled in a confirmatory dose-response assay for 5-HT1A receptor agonism.

Molecular Formula C13H21NO
Molecular Weight 207.317
CAS No. 765924-13-8
Cat. No. B2545004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)cyclooctanamine
CAS765924-13-8
Molecular FormulaC13H21NO
Molecular Weight207.317
Structural Identifiers
SMILESC1CCCC(CCC1)NCC2=CC=CO2
InChIInChI=1S/C13H21NO/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13/h6,9-10,12,14H,1-5,7-8,11H2
InChIKeyLVIUTUZVSHHXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Furan-2-ylmethyl)cyclooctanamine (CAS 765924-13-8): Baseline Identity and Sourcing Profile for an MLSMR-Derived Research Candidate


N-(Furan-2-ylmethyl)cyclooctanamine (CAS 765924-13-8, PubChem CID 654474) is a secondary amine featuring a cyclooctyl group linked via a methylene bridge to a furan-2-yl substituent [1]. With a molecular formula of C13H21NO and a molecular weight of 207.31 g/mol, this compound originated from the Molecular Libraries Small Molecule Repository (MLSMR) as identifier MLS000075563 and has been profiled in a confirmatory dose-response assay for 5-HT1A receptor agonism [2]. Its computed XLogP3 of 3.3 and topological polar surface area of 25.2 Ų suggest moderate lipophilicity and limited hydrogen-bonding capacity, positioning it as a candidate for CNS-targeted probe development [1].

Why N-(Furan-2-ylmethyl)cyclooctanamine Cannot Be Replaced by Simpler N-Furfuryl-Cycloalkyl Analogs in 5-HT1A Agonist Research


The N-furfuryl-cycloalkylamine series exhibits profound ring-size-dependent pharmacological divergence. While the cyclooctyl congener N-(furan-2-ylmethyl)cyclooctanamine has been experimentally characterized as a weak 5-HT1A agonist (EC50 = 99,000 nM) through the Scripps Research Institute Molecular Screening Center's confirmatory dose-response assay, no publicly disclosed 5-HT1A binding or functional data exist for the corresponding cyclohexyl, cyclopentyl, or cycloheptyl analogs [1]. The cyclooctyl ring’s distinct conformational flexibility and increased lipophilicity (XLogP3 = 3.3) relative to smaller-ring counterparts create unique steric and hydrophobic interactions within the 5-HT1A orthosteric pocket that cannot be replicated by six- or five-membered ring homologs [2]. Generic substitution with an untested cycloalkyl analog therefore introduces an unquantified risk of complete loss of receptor engagement, rendering the cyclooctyl variant the only member of this series with a documented, albeit weak, functional signature at this therapeutically relevant target.

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)cyclooctanamine Against Closest Structural Analogs


5-HT1A Receptor Functional Agonism: The Only N-Furfuryl-Cycloalkylamine with Confirmed EC50 Data

N-(Furan-2-ylmethyl)cyclooctanamine is the sole member of the N-furfuryl-cycloalkylamine series with a publicly reported 5-HT1A receptor functional activity value. In a confirmatory dose-response assay using a CHO cell line co-expressing human 5-HT1A receptor, promiscuous Gα15 protein, and a β-lactamase reporter gene under NFAT promoter control, the compound exhibited an EC50 of 99,000 nM (99 µM) [1]. By contrast, no EC50, Ki, or IC50 values for 5-HT1A receptor binding are available for N-(furan-2-ylmethyl)cyclohexanamine, N-(furan-2-ylmethyl)cyclopentanamine, or N-(furan-2-ylmethyl)cycloheptanamine in major public databases including ChEMBL, BindingDB, or PubChem BioAssay as of April 2026 [2]. This data asymmetry means the cyclooctyl analog is the only choice for investigators requiring a characterized starting point for 5-HT1A agonist probe development within this chemotype.

5-HT1A agonism Serotonin receptor GPCR screening

Lipophilicity (XLogP3) Differentiation: Cyclooctyl Ring Imparts Higher LogP than Smaller Cycloalkyl Analogs

The cyclooctyl ring confers a computed XLogP3 of 3.3 on N-(furan-2-ylmethyl)cyclooctanamine, a value consistent with optimal CNS drug-like properties and passive blood-brain barrier permeation [1]. While explicit XLogP3 values for the exact cyclohexyl and cyclopentyl analogs are not universally standardized across databases, the systematic trend of increasing lipophilicity with cycloalkyl ring size is well-established: each additional methylene unit typically contributes ~0.5 log units to partition coefficient [2]. The cyclooctyl ring (8 carbons) therefore provides an estimated 1.0–1.5 log unit increase in lipophilicity over the cyclopentyl analog (5 carbons) and roughly 0.5–1.0 log unit increase over the cyclohexyl analog (6 carbons), translating into measurably higher membrane partitioning and potentially distinct tissue distribution profiles.

Lipophilicity CNS drug design Physicochemical property

Molecular Weight and Conformational Flexibility: Cyclooctyl Ring Introduces Distinct Steric Bulk Compared to Five- and Six-Membered Ring Analogs

N-(Furan-2-ylmethyl)cyclooctanamine possesses a molecular weight of 207.31 g/mol and a rotatable bond count of 3, reflecting the combination of the flexible eight-membered cyclooctyl ring with the furan-2-ylmethyl substituent [1]. In comparison, N-(furan-2-ylmethyl)cyclopentanamine (MW = 165.23 g/mol) and N-(furan-2-ylmethyl)cyclohexanamine (MW = 179.26 g/mol) are 20–25% lighter . The cyclooctane ring adopts multiple low-energy conformations (boat-chair, crown, twist-boat) that occupy a substantially larger spatial volume than the predominantly chair conformations of cyclohexane or the envelope conformations of cyclopentane rings, creating differential steric occupancy within receptor binding pockets [2]. This conformational diversity may lead to distinct binding poses and selectivity profiles not achievable with smaller cycloalkyl groups.

Conformational flexibility Steric bulk Ligand-receptor fit

Validated Research Application Scenarios for N-(Furan-2-ylmethyl)cyclooctanamine Based on Quantitative Evidence


5-HT1A Receptor Agonist Probe Development with Documented Baseline Pharmacology

The compound is uniquely suited as a starting scaffold for 5-HT1A agonist optimization, given that it is the only N-furfuryl-cycloalkylamine with a confirmed EC50 (99,000 nM) in a human 5-HT1A functional assay [1]. Medicinal chemistry teams can use this weak agonist activity as a baseline for structure-activity relationship (SAR) exploration, systematically modifying the cyclooctyl ring or furan substituent to improve potency while retaining the documented receptor engagement. This provides a data-driven, rather than speculative, entry into this underexplored chemotype.

CNS-Penetrant Ligand Design Leveraging Favorable Lipophilicity Profile

With a computed XLogP3 of 3.3, the compound falls within the optimal range for CNS drug candidates (LogP 1–4), making it a suitable template for designing blood-brain barrier-permeable analogs [2]. Researchers targeting neurological or psychiatric indications where 5-HT1A modulation is implicated—such as anxiety, depression, or cognitive disorders—can exploit this physicochemical property to prioritize the cyclooctyl series over smaller-ring analogs with potentially insufficient lipophilicity for CNS exposure.

Selectivity Profiling Against Serotonin Receptor Subtypes Using a Characterized Weak Agonist

The compound's characterized weak 5-HT1A agonism (EC50 = 99 µM) makes it a useful tool compound for selectivity panel screening [1]. Because its activity is near the threshold of detection, it provides a low-background reference point for evaluating off-target effects at related serotonin receptors (5-HT1B, 5-HT1D, 5-HT2A, etc.) when compared to potent reference agonists. This can help deconvolute receptor-subtype-specific pharmacology in hit-to-lead programs.

Computational Docking and Molecular Dynamics Studies Enabled by Unique Ring Conformation

The cyclooctyl ring's conformational flexibility, documented in structural chemistry literature as possessing multiple accessible low-energy states, provides a distinctive template for computational chemists studying ligand-receptor induced-fit mechanisms [3]. Unlike rigid cyclohexyl chair or cyclopentyl envelope conformations, cyclooctyl's dynamic ensemble allows exploration of diverse docking poses in 5-HT1A homology models, potentially revealing cryptic binding sub-pockets inaccessible to smaller or more rigid cycloalkyl groups.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)cyclooctanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.